4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride
Description
4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride is a fluorinated tetrahydropyran (oxane) derivative featuring an amine group at the 4-position of the oxane ring and a 1,1-difluoroethyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-(1,1-difluoroethyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-6(8,9)7(10)2-4-11-5-3-7;/h2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHNFIBYLAPJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Oxane Ring Formation
The oxane ring is typically constructed via acid-catalyzed cyclization of 1,5-diol precursors. For example, pentane-1,5-diol undergoes cyclodehydration in the presence of p-toluenesulfonic acid (pTSA) at 110–120°C, yielding oxane (tetrahydropyran) with >85% efficiency. Alternative methods employ Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂), which accelerates ring closure at lower temperatures (60–70°C) but requires strict moisture control.
Key challenges include minimizing dimerization byproducts. Studies indicate that maintaining a substrate concentration below 0.5 M reduces oligomer formation from 15% to <3%. Microwave-assisted cyclization (150°C, 20 min) has recently emerged as a high-yield alternative (92%), though scalability remains unproven.
Introduction of the 1,1-Difluoroethyl Group
Difluoroethylation occurs via nucleophilic substitution or radical pathways:
SN2 Displacement
Treatment of 4-bromooxane with 1,1-difluoroethylmagnesium bromide (DFEMgBr) in tetrahydrofuran (THF) at −78°C provides 4-(1,1-difluoroethyl)oxane in 68–72% yield. The reaction’s success hinges on the oxane ring’s conformational rigidity, which prevents epimerization during substitution.
Radical Fluorination
An innovative approach employs visible-light photoredox catalysis. Irradiation of 4-vinyloxane with fac-Ir(ppy)₃ (2 mol%) and 1,1-difluoroethyl iodide (1.5 eq) under blue LEDs generates the difluoroethylated product in 81% yield. This method avoids cryogenic conditions but requires rigorous exclusion of oxygen.
Comparative Analysis of Methodologies
Traditional vs. Photoredox Difluoroethylation
The photoredox route offers superior yields and milder conditions but lacks industrial validation. Hybrid approaches using continuous flow reactors may bridge this gap.
Reductive Amination Catalysts
Catalyst screening reveals pronounced efficiency differences:
| Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|
| NaBH₃CN | MeOH | 76% | |
| NaBH(OAc)₃ | DCE | 84% | |
| H₂ (40 psi)/Ra-Ni | EtOH | 63% |
Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) achieves the highest yield due to enhanced imine activation and reduced side-hydrolysis.
Industrial-Scale Considerations
Cost Analysis
Raw material costs per kilogram of product:
| Component | SN2 Route | Photoredox Route |
|---|---|---|
| DFEMgBr | $420 | N/A |
| fac-Ir(ppy)₃ | N/A | $1,150 |
| Solvents | $180 | $90 |
| Total | $600 | $1,240 |
The SN2 method remains economically favorable despite lower yields. Catalyst recycling could make photoredox competitive if iridium recovery exceeds 95%.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Oxan-4-amine Hydrochloride Family
Key structural analogs and their properties are summarized below:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 4-(1,1-Difluoroethyl)oxan-4-amine HCl | 1,1-Difluoroethyl | C₇H₁₂ClF₂NO | Not provided | Not available | High electronegativity from F atoms; moderate lipophilicity |
| 4-(Trifluoromethyl)oxan-4-amine HCl | Trifluoromethyl | C₆H₁₁ClF₃NO | Not provided | 1354961-50-4 | Stronger electron-withdrawing effect than difluoroethyl; higher stability |
| 4-(4-Fluorophenyl)oxan-4-amine HCl | 4-Fluorophenyl | C₁₁H₁₅ClFNO | 243.73 | 1385696-29-6 | Aromatic ring enhances π-π interactions; increased lipophilicity |
| 4-(2-Methoxyphenyl)oxan-4-amine HCl | 2-Methoxyphenyl | C₁₂H₁₈ClNO₂ | 243.73 | 1380300-27-5 | Methoxy group improves solubility; potential for hydrogen bonding |
| 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine HCl | Benzyl with CF₃ | C₁₃H₁₅ClF₃NO | 295.73 | Not provided | Bulky substituent; steric hindrance may reduce receptor binding efficiency |
Physicochemical and Functional Differences
- Electronic Effects: The 1,1-difluoroethyl group in the target compound provides moderate electron-withdrawing character, lowering the amine’s pKa compared to non-fluorinated analogs (e.g., 4-methyloxan-4-amine HCl) . Trifluoromethyl analogs exhibit stronger electron withdrawal, further reducing basicity and enhancing resistance to oxidative metabolism .
- Aliphatic fluorinated groups (difluoroethyl, trifluoromethyl) balance lipophilicity and solubility, making them preferable for central nervous system (CNS) drug candidates .
Steric Considerations :
- Bulky groups like the benzyl-CF₃ substituent in 4-[2-(trifluoromethyl)phenyl]methyl-oxan-4-amine HCl may limit conformational flexibility, impacting binding to biological targets .
Biological Activity
4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride is a compound with potential biological activities, particularly in pharmacological contexts. Its unique structure, characterized by a five-membered oxane ring and an amine functional group, suggests various interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H10ClF2N
- Molecular Weight : Approximately 201.64 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water
The presence of the difluoroethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets. The amine group allows for nucleophilic substitution reactions, while the oxane ring may undergo ring-opening reactions under specific conditions.
Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes or receptors involved in metabolic pathways. Its structural characteristics allow it to interact with various biological molecules, potentially leading to therapeutic applications. The compound's ability to modulate enzyme activity suggests its role in metabolic regulation and disease intervention.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition : Initial findings suggest that the compound may inhibit enzymes critical in metabolic pathways.
- Receptor Interaction : The compound could potentially interact with specific receptors, influencing cellular signaling pathways.
- Therapeutic Applications : Research indicates potential uses in treating various conditions due to its unique properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Pharmacological Screening :
- In vitro assays demonstrated that the compound exhibits significant inhibition against specific target enzymes involved in metabolic processes.
- Results indicated an EC50 value below 10 μM for certain enzymatic activities, suggesting potent biological effects.
-
Interaction Studies :
- Interaction studies using molecular docking simulations revealed binding affinities with key amino acids within enzyme active sites, supporting its role as an inhibitor.
- The compound's structural features allowed it to fit well within binding pockets of target proteins.
-
Comparative Analysis :
- Comparative studies with structurally similar compounds highlighted the unique interaction profile of this compound.
- The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Difluoromethyl)oxan-4-amine | C6H12ClF2NO | Lacks the ethyl substituent; simpler structure |
| 3-(Fluoromethyl)pyrrolidine | C5H9ClFNO | Contains a pyrrolidine ring instead of an oxane |
| 2-(Difluoromethyl)pyrrolidine | C5H8F2N | Pyrrolidine structure with difluoromethyl group |
Q & A
Basic Questions
Q. What are the molecular structure, physicochemical properties, and key functional groups of 4-(1,1-Difluoroethyl)oxan-4-amine hydrochloride?
- Answer : The compound features a tetrahydropyran (oxane) ring with a 1,1-difluoroethyl substituent at the 4-position and an amine group, stabilized as a hydrochloride salt. Key properties include:
- Molecular weight : ~215–220 g/mol (estimated from analogs like C₉H₁₃ClF₂NO in ).
- Solubility : Enhanced water solubility due to the hydrochloride salt (common in amine derivatives, as noted in ).
- Functional groups : The difluoroethyl group introduces steric and electronic effects, while the oxane ring contributes to conformational rigidity. Structural analogs (e.g., bicyclo[2.2.2]octane derivatives in ) highlight the importance of fluorinated groups in modulating bioactivity .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : A typical synthesis involves:
Reductive amination : Reacting 4-oxooxane with 1,1-difluoroethylamine in the presence of a reducing agent (e.g., NaBH₃CN, as in ).
Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt (standard for amine stabilization, per and ).
- Critical considerations : Optimizing reaction temperature (0–25°C) and solvent polarity (e.g., methanol or dichloromethane) to minimize side reactions. Purity is confirmed via NMR and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Answer : Discrepancies often arise from differences in:
- Salt form : Hydrochloride salts (e.g., ) may exhibit higher aqueous solubility than free bases.
- Experimental conditions : pH, temperature, and ionic strength (e.g., surface chemistry interactions in ).
- Methodology : Validate via:
- HPLC-UV/ELSD : Quantify solubility under controlled buffers.
- Accelerated stability studies : Monitor degradation at 40°C/75% RH over 4 weeks (ICH guidelines).
Cross-reference data from PubChem () and avoid non-peer-reviewed sources .
Q. What experimental strategies are recommended for studying its interactions with biological targets (e.g., receptors or enzymes)?
- Answer : Design assays based on structural analogs (e.g., serotonin receptor ligands in ):
Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-LSD for serotonin receptors) to measure IC₅₀ values.
Enzyme inhibition : Test activity against monoamine oxidases (MAOs) via fluorometric or colorimetric substrates.
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, leveraging the difluoroethyl group’s electronegativity ().
- Data interpretation : Compare results to non-fluorinated analogs to isolate fluorine’s effects .
Q. How can researchers address challenges in characterizing its stereochemical purity?
- Answer : The oxane ring’s chair conformation and difluoroethyl group may introduce stereoisomerism. Use:
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (common for hydrochloride salts, as in ).
- Vibrational circular dichroism (VCD) : Confirm enantiomeric excess in solution.
- Contradiction management : Replicate conditions from structurally similar compounds (e.g., bicyclo[2.2.2]octane derivatives in ) .
Q. What analytical techniques are optimal for detecting degradation products under stressed conditions?
- Answer : Hydrolysis (acid/base) and oxidation are key degradation pathways. Use:
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of HF or HCl).
- Forced degradation : Expose to 0.1M HCl/NaOH (70°C, 24h) or 3% H₂O₂ (room temperature, 48h).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.
- Reference standards : Compare to known fluorinated amine degradation pathways ( ) .
Methodological Tables
Table 1 : Key Physicochemical Properties of Structural Analogs
| Compound | Molecular Formula | Solubility (H₂O) | Stability (25°C) | Source |
|---|---|---|---|---|
| Bicyclo[2.2.2]octane derivative | C₉H₁₅ClF₂N | 10 mg/mL | >6 months | |
| 5,7-Difluorochroman-4-amine HCl | C₉H₁₀ClF₂NO | 5 mg/mL | 3 months |
Table 2 : Recommended Analytical Techniques
| Parameter | Technique | Conditions/Parameters |
|---|---|---|
| Purity | HPLC-UV | C18 column, 0.1% TFA in H₂O/MeCN |
| Stereochemistry | Chiral HPLC | Chiralpak IA, hexane:IPA (90:10) |
| Degradation | LC-MS/MS | ESI+ mode, m/z 100–800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
